Exemestane Impurity 1
Overview
Description
Preparation Methods
The preparation of Exemestane Impurity 1 involves the reaction of Exemestane with m-chloroperoxybenzoic acid (MCPBA) in a solvent. This reaction yields a mixture of Exemestane spirooxirane impurity 1 and Exemestane spirooxirane impurity 2. The mixture is then dissolved in acetone, followed by the addition of cyclohexane and uniform mixing under reduced pressure to isolate this compound .
Chemical Reactions Analysis
Exemestane Impurity 1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like MCPBA.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the oxirane ring, using nucleophiles under basic conditions.
Common reagents used in these reactions include MCPBA for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Exemestane Impurity 1 is extensively used in scientific research for:
Analytical Method Development: It serves as a reference standard for the development and validation of analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
Quality Control: It is used in quality control applications for the production of Exemestane, ensuring the purity and consistency of the final product.
Pharmaceutical Research: It aids in the study of the pharmacokinetics and metabolism of Exemestane, providing insights into its degradation pathways and potential impurities.
Mechanism of Action
Exemestane Impurity 1, being a metabolite of Exemestane, shares a similar mechanism of action. Exemestane is an irreversible, steroidal aromatase inactivator. It binds to the active site of the aromatase enzyme, causing permanent inhibition. This inhibition reduces the conversion of androgens to estrogens, thereby lowering estrogen levels and slowing the growth of estrogen-dependent breast cancer cells .
Comparison with Similar Compounds
Exemestane Impurity 1 can be compared with other impurities and related compounds of Exemestane, such as:
Exemestane Impurity D: Androsta-1,4-diene-3,17-dione
Exemestane Impurity E: 6-Methylideneandrost-4-ene-3,17-dione
Exemestane Impurity F: 6-Oxo Boldione
Exemestane α-Spirooxirane: Another spirooxirane impurity of Exemestane
This compound is unique due to its specific structure and the presence of the oxirane ring, which distinguishes it from other impurities and related compounds.
Properties
IUPAC Name |
(1S,2R,3R,5R,11R,12S,16S)-2,16-dimethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-10-8-11-12-4-5-16(22)19(12,2)7-6-13(11)20(3)14(10)9-15(21)17-18(20)23-17/h9,11-13,17-18H,1,4-8H2,2-3H3/t11-,12-,13-,17-,18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZFVFMOZUAEEW-XXWSGHEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C5C(C34C)O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)[C@H]5[C@@H]([C@]34C)O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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